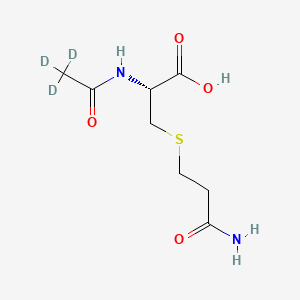
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 is a chemically modified version of Valganciclovir, a prodrug of ganciclovir. This compound is used primarily in biochemical research, particularly in the study of proteomics and antiviral therapies. The addition of the O-Acetyl and N-Benzyloxycarbonyl groups, along with the deuterium labeling (d5), enhances its stability and allows for more precise tracking in metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 involves multiple steps, starting from Valganciclovir. The process typically includes:
Protection of the amino group: The amino group of Valganciclovir is protected using a benzyloxycarbonyl (Cbz) group.
Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine.
Deuterium labeling: The compound is labeled with deuterium (d5) to enhance its stability and facilitate tracking in metabolic studies
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large-scale reactors are used to carry out the protection, acetylation, and deuterium labeling steps.
Purification: The compound is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield
化学反应分析
Types of Reactions
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 undergoes various chemical reactions, including:
Hydrolysis: The acetyl and benzyloxycarbonyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring and the hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetyl and benzyloxycarbonyl groups
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Major Products
The major products formed from these reactions include deprotected Valganciclovir, oxidized or reduced derivatives, and substituted analogs .
科学研究应用
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and compound stability.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential antiviral properties, particularly against cytomegalovirus (CMV) infections.
Industry: Utilized in the development of antiviral drugs and as a quality control standard in pharmaceutical manufacturing
作用机制
The mechanism of action of O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 involves its conversion to ganciclovir, which inhibits viral DNA synthesis. The molecular targets include viral DNA polymerase, which is essential for viral replication. The compound is phosphorylated by viral kinases, leading to the formation of ganciclovir triphosphate, which competitively inhibits viral DNA polymerase and terminates DNA chain elongation .
相似化合物的比较
Similar Compounds
Valganciclovir: The parent compound, used as an antiviral prodrug.
Ganciclovir: The active antiviral agent formed from Valganciclovir.
Acyclovir: Another antiviral agent with a similar mechanism of action but different chemical structure.
Famciclovir: An antiviral prodrug similar to Valganciclovir but with different pharmacokinetic properties .
Uniqueness
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 is unique due to its enhanced stability and deuterium labeling, which allows for more precise tracking in metabolic studies. The addition of protective groups also improves its chemical stability and facilitates its use in various research applications .
属性
IUPAC Name |
[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuteriopropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O8/c1-14(2)18(27-24(34)37-9-16-7-5-4-6-8-16)22(33)36-11-17(10-35-15(3)31)38-13-30-12-26-19-20(30)28-23(25)29-21(19)32/h4-8,12,14,17-18H,9-11,13H2,1-3H3,(H,27,34)(H3,25,28,29,32)/t17?,18-/m0/s1/i10D2,11D2,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEPPXVLNHJWMG-YSZZYQCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)

![3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B587961.png)

![1,3-Bis[4-(2-methoxyethyl)phenoxy]-](/img/structure/B587964.png)

